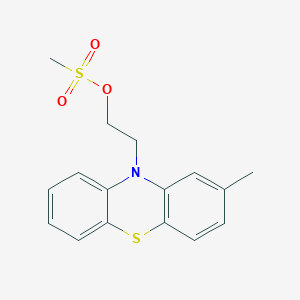
2-Methylphenothiazine-10-ethanol methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenothiazine-10-ethanol methanesulfonate is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse range of biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
The synthesis of 2-Methylphenothiazine-10-ethanol methanesulfonate typically involves several steps. One common method includes the reaction of 2-methylphenothiazine with ethanol in the presence of a suitable catalyst to form 2-Methylphenothiazine-10-ethanol. This intermediate is then reacted with methanesulfonic acid to produce the final compound, this compound .
Chemical Reactions Analysis
2-Methylphenothiazine-10-ethanol methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methylphenothiazine-10-ethanol methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylphenothiazine-10-ethanol methanesulfonate involves its interaction with specific molecular targets. As an alkylating agent, it can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s structure allows it to interact with cellular components, potentially disrupting normal cellular functions and leading to its observed biological activities .
Comparison with Similar Compounds
2-Methylphenothiazine-10-ethanol methanesulfonate can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While these compounds share a similar core structure, this compound is unique due to its specific functional groups and resulting properties. This uniqueness makes it a valuable compound for specific applications where other phenothiazines may not be as effective .
Similar Compounds
- Chlorpromazine
- Promethazine
- Thioridazine
These compounds have been widely studied and used in various applications, but this compound offers distinct advantages in certain contexts.
Properties
CAS No. |
101976-41-4 |
|---|---|
Molecular Formula |
C16H17NO3S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(2-methylphenothiazin-10-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C16H17NO3S2/c1-12-7-8-16-14(11-12)17(9-10-20-22(2,18)19)13-5-3-4-6-15(13)21-16/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
XDHZDMADULAEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



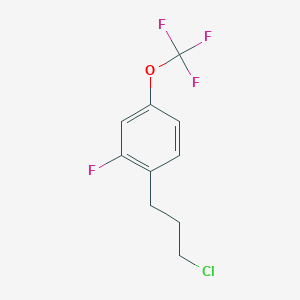
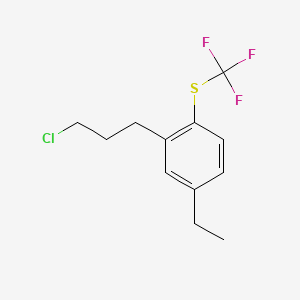
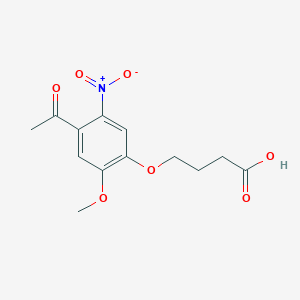
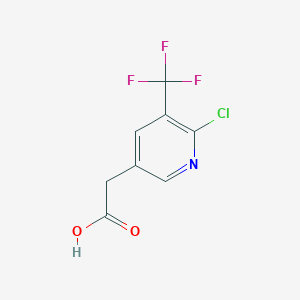
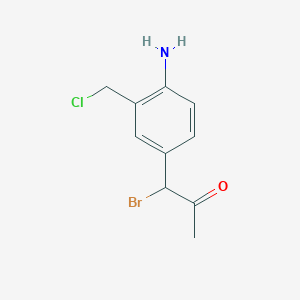
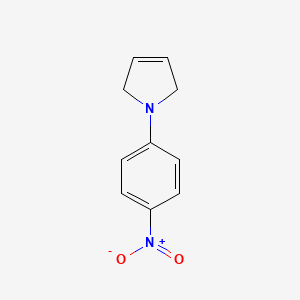

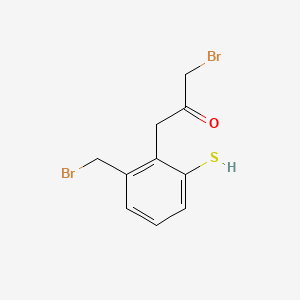
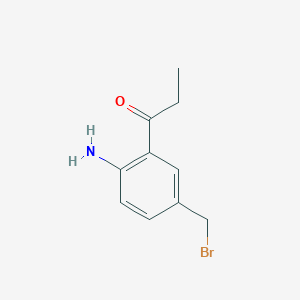
![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)

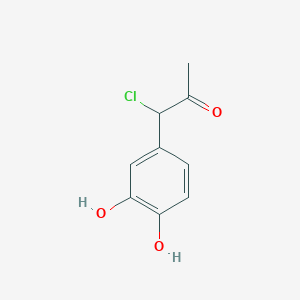
![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
